molecular formula C6H6N2O B3283989 3-Methylpyridazine-4-carbaldehyde CAS No. 77709-13-8

3-Methylpyridazine-4-carbaldehyde

Cat. No.: B3283989
CAS No.: 77709-13-8
M. Wt: 122.12 g/mol
InChI Key: LDBRSCSNNWVAFZ-UHFFFAOYSA-N
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Description

3-Methylpyridazine-4-carbaldehyde ( 77709-13-8) is a solid heterocyclic compound with the molecular formula C 6 H 6 N 2 O and a formula weight of 122.12 g/mol [ ]. It is characterized by a melting point of 70-72 °C and a predicted boiling point of 306.3±22.0 °C [ ]. Its predicted density is 1.176±0.06 g/cm³ and it has a predicted pKa of 1.48±0.10 [ ]. The compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules via reactions at its aldehyde group [ ]. As a reagent, its aldehyde functional group makes it a key precursor for synthesizing various derivatives, such as through condensation reactions with hydrazines, which are core structures in many pharmacologically active compounds [ ]. Researchers utilize this compound in the development of novel chemical entities for various investigative purposes. Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. According to GHS hazard statements, it may be harmful if swallowed (H302) and causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [ ]. Researchers should refer to the Safety Data Sheet for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyridazine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-6(4-9)2-3-7-8-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBRSCSNNWVAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylpyridazine 4 Carbaldehyde

Direct Formylation Strategies for Pyridazine (B1198779) Derivatives

Direct formylation involves the introduction of a formyl group (-CHO) onto the pyridazine nucleus in a single step. wikipedia.org This can be achieved through either electrophilic or nucleophilic approaches.

Electrophilic formylation of pyridazine rings is generally challenging due to the electron-deficient nature of the diazine system, which deactivates the ring towards electrophilic attack. However, certain activated pyridazine derivatives may undergo formylation under specific conditions. Reactions like the Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphorus oxychloride, are common for formylating electron-rich aromatic and heteroaromatic compounds. wikipedia.org While specific examples for the direct Vilsmeier-Haack formylation of 3-methylpyridazine (B156695) to yield the 4-carbaldehyde are not extensively documented, this method has been applied to other heterocyclic systems like imidazo[1,2-a]pyridines, suggesting its potential applicability under optimized conditions. nih.govrsc.org

Nucleophilic formylation strategies are theoretically more suitable for electron-deficient rings like pyridazine. These methods would involve the reaction of a pyridazine derivative with a nucleophilic formylating agent. Research into the reactions of pyridazines with nitrogen-containing nucleophiles has been conducted, providing insights into the reactivity of the pyridazine ring. wur.nl The study of SN(ANRORC) mechanisms (Addition of the Nucleophile, Ring Opening, and Ring Closure) in pyridazine chemistry further highlights the potential for nucleophilic additions to the ring. wur.nl

Transformation of Precursor Functionalities to the 4-Carbaldehyde Group

A more common and often more efficient approach to synthesizing 3-Methylpyridazine-4-carbaldehyde involves the chemical transformation of a pre-existing functional group at the 4-position of the 3-methylpyridazine core.

The oxidation of a methyl or hydroxymethyl group at the 4-position of the pyridazine ring is a primary route to the desired aldehyde.

Oxidation of 4-Methyl-3-methylpyridazine: The direct oxidation of a methyl group to an aldehyde can be achieved using various oxidizing agents. Studies on the oxidation of 4-methylpyridine, a related heterocyclic compound, have explored the use of catalysts like modified vanadium oxides. ijcce.ac.irmdpi.com These studies indicate that with appropriate catalysts and reaction conditions, the methyl group can be selectively oxidized to a carbaldehyde. ijcce.ac.ir The oxidation of 4-methylpyridazine (B73047) itself has been reported in the context of creating novel pyridazine derivatives. sigmaaldrich.com

Oxidation of 4-Hydroxymethyl-3-methylpyridazine: The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. Various reagents can be employed for this purpose, including mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Electrocatalytic oxidation methods have been investigated for the oxidation of 4-(hydroxymethyl)pyridine and 4-(hydroxymethyl)benzoic acid, demonstrating the feasibility of this transformation on related structures. researchgate.netresearchgate.net

Table 1: Oxidation Reactions for Aldehyde Synthesis

Precursor Oxidizing System Product Reference
4-Methylpyridine Modified Vanadium Oxide Catalysts Pyridine-4-carbaldehyde ijcce.ac.ir
4-(Hydroxymethyl)pyridine Electrocatalytic (Pt-Pd/PPy/ITO) 4-Pyridinecarboxaldehyde researchgate.net

The controlled reduction of a carboxylic acid or its derivatives (such as esters or acid chlorides) at the 4-position offers another viable synthetic pathway.

Reduction of 3-Methylpyridazine-4-carboxylic Acid: Direct reduction of a carboxylic acid to an aldehyde is a delicate process, as over-reduction to the alcohol is a common side reaction. libretexts.org However, modern synthetic methods have been developed to achieve this transformation with high selectivity. orgsyn.orgrsc.orgresearchgate.net These methods often involve the use of specific hydride reagents or catalytic systems. For instance, the use of lithium tri(tert-butoxy)aluminum hydride is a known method for the reduction of acid chlorides to aldehydes. libretexts.orgorgsyn.org More recent developments include nickel-catalyzed reductions of carboxylic acids. rsc.org

Reduction of 3-Methylpyridazine-4-carboxylic Acid Esters: Esters can be reduced to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H), typically at low temperatures to prevent further reduction. libretexts.org This is a widely used and reliable method in organic synthesis.

Table 2: Reduction Reactions for Aldehyde Synthesis

Precursor Reducing System Product Reference
Carboxylic Acids Nickel pre-catalyst, diphenylsilane Aldehydes rsc.org
Carboxylic Acids Pinacolborane, triflylpyridinium reagent Aldehydes researchgate.net
Acid Chlorides Lithium tri(tert-butoxy)aluminum hydride Aldehydes libretexts.orgorgsyn.org

Other functional groups at the 4-position of the pyridazine ring can also be converted to a carbaldehyde. For example, a nitrile group can be reduced to an aldehyde using reagents like DIBAL-H. vanderbilt.edu The conversion of a 4-halopyridazine derivative via a palladium-catalyzed cross-coupling reaction with a formylating agent could also be a potential route. The versatility of Suzuki-Miyaura cross-coupling reactions in functionalizing pyridazine rings has been well-established. mdpi.com

Cycloaddition and Condensation Approaches for Pyridazine Ring Formation with Pre-installed Methyl and Carbaldehyde Units

Multi-Component Reactions for Pyridazine Core Assembly

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like substituted pyridazines in a single step from three or more starting materials. These reactions are highly valued for their atom economy and procedural simplicity. While a specific MCR for this compound is not explicitly detailed in the literature, the principles of MCRs for analogous heterocyclic systems are well-established. For example, various MCRs have been developed for the synthesis of polysubstituted pyridines, often involving the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonia (B1221849) source. nih.govrsc.org

Conceptually, a one-pot reaction could be designed involving hydrazine (B178648), a β-ketoaldehyde (like 2-formyl-3-oxobutanal or a protected version), and another component that facilitates the cyclization and installation of the methyl group, potentially under catalytic conditions. The development of such MCRs remains an active area of research, aiming to provide rapid access to diverse libraries of substituted pyridazines.

Directed Pyridazine Ring Closure Strategies

Directed ring closure strategies focus on controlling the regiochemistry of the cyclization step to favor a specific isomer. This is often achieved by using precursors where the substituents guide the reaction pathway. In the context of pyridazine synthesis, this can involve the cyclocondensation of specifically substituted hydrazones.

For instance, Elwahy et al. reported a two-step synthesis of bis-pyrazolo[3,4-d]pyridazines that involves an initial cycloaddition to form a bis-pyrazole, followed by a cyclocondensation with hydrazine hydrate (B1144303) to form the pyridazine rings. nih.gov This highlights a strategy where a complex precursor undergoes a defined cyclization to yield the desired fused pyridazine system. A similar principle could be applied to a non-fused system, where an acyclic, appropriately substituted hydrazone undergoes an intramolecular cyclization, with the positions of the methyl and a masked carbaldehyde group dictating the formation of the 3,4-substituted product.

Regioselective Synthesis and Isomer Control in Pyridazine Functionalization

An alternative to building the ring from scratch is the functionalization of a pre-existing pyridazine scaffold. This approach hinges on the ability to introduce substituents at specific positions with high selectivity, a significant challenge given the electronic nature of the diazine ring.

The direct introduction of a formyl group onto 3-methylpyridazine at the C4 position is complicated. The pyridazine ring is electron-deficient, and electrophilic substitution is difficult. Nucleophilic addition or metalation strategies are more common. The C6 position is often more electronically activated for nucleophilic attack or deprotonation than the C4 position.

A powerful strategy to overcome these regioselectivity challenges is Directed Ortho-Metalation (DoM) . wikipedia.org This involves using a directing group (DMG) on the ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic center that can be trapped by an electrophile. wikipedia.orgharvard.edu While a methyl group is not a strong DMG, other groups can be used. Research has shown that Lewis acids can dramatically influence the site of metalation on the parent pyridazine ring. The use of a bidentate Lewis acid can direct metalation to the C4 position, whereas a monodentate Lewis acid like BF₃·OEt₂ directs it to the C3 position. researchgate.netnih.gov This offers a potential, albeit complex, route to C4 functionalization.

A more practical and plausible pathway involves the synthesis and subsequent modification of 3-methylpyridazine-4-carboxylic acid bldpharm.com or 3-methyl-4-cyanopyridazine . The carbaldehyde can be readily obtained from either of these precursors through standard functional group transformations.

Via Carboxylic Acid: 3-Methylpyridazine-4-carboxylic acid can be converted to its corresponding acyl chloride, which is then reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). Alternatively, the carboxylic acid can be converted to a Weinreb amide, which upon reaction with an organometallic reagent like DIBAL-H, furnishes the aldehyde.

Via Cyano Group: The cyano group of 3-methyl-4-cyanopyridazine can be reduced directly to the carbaldehyde using reagents like DIBAL-H.

The synthesis of these precursors themselves would rely on the cycloaddition or condensation methods described previously, followed by an oxidation step (e.g., oxidation of a 4-methyl group to a carboxylic acid) or introduction of a cyano group.

Below is a table summarizing the regiochemical outcomes of different metalation strategies on the pyridazine ring, which is crucial for isomer control.

MethodReagent(s)Position FunctionalizedReference
Directed MetalationTMPLiC3 (ortho to N1) researchgate.net
Lewis Acid-Directed MetalationPyridazine, TMP-base, BF₃·OEt₂C3 (ortho product) nih.gov
Lewis Acid-Directed MetalationPyridazine, TMP-base, diboroanthraceneC4 (meta product) nih.gov
Pyridyne Intermediate3-chloro-2-ethoxypyridine, n-BuLi, RMgXC3 and C4 nih.gov

Green Chemistry and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles, such as the use of safer solvents, energy-efficient methods, and atom-economical reactions, are increasingly being applied to the synthesis of heterocyclic compounds, including pyridazines.

Microwave-assisted synthesis has emerged as a key green technology. The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency compared to conventional heating methods. nih.govasianpubs.org Numerous studies have documented the successful synthesis of pyridazine derivatives under microwave conditions, often leading to cleaner reactions and simpler work-ups. mdpi.comnih.govtandfonline.com

A comparison from the literature for the synthesis of pyridine (B92270) derivatives clearly demonstrates the advantages of microwave irradiation. nih.gov

MethodYield (%)TimeReference
Microwave Irradiation (Method A)93%7 min nih.gov
Conventional Heating (Method B)84%6 h nih.gov

Multi-component reactions (MCRs) , as discussed earlier, are inherently green as they improve atom economy and reduce the number of synthetic steps and purification stages, thereby minimizing waste. rsc.orgresearchgate.net

The use of eco-friendly solvents and catalysts is another pillar of green pyridazine synthesis. Researchers have explored using benign solvents like eucalyptol (B1671775) researchgate.net or even water rsc.org for the synthesis of related nitrogen heterocycles. Furthermore, the development of reusable, solid-supported catalysts, such as ZnO or ZrO₂ nanoparticles, offers a sustainable alternative to homogenous catalysts that can be difficult to recover and recycle. rsc.org These green approaches, while not always explicitly applied to this compound in published literature, represent the future direction for the sustainable production of this and other valuable chemical compounds.

Chemical Reactivity and Transformation Mechanisms of 3 Methylpyridazine 4 Carbaldehyde

Reactions Involving the Aldehyde Functionality at Position 4

The carbaldehyde group at position 4 is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, reductions, and olefination reactions.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon of the aldehyde group in 3-methylpyridazine-4-carbaldehyde is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of other aromatic and heteroaromatic aldehydes. The electron-withdrawing character of the pyridazine (B1198779) ring enhances the electrophilicity of the carbonyl carbon, making it reactive towards a range of nucleophiles. wikipedia.org

Nucleophilic addition to the carbonyl group proceeds through the formation of a tetrahedral intermediate. nih.gov The stability of this intermediate and the subsequent reaction pathway depend on the nature of the nucleophile and the reaction conditions. For instance, the addition of Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols after an aqueous workup. Similarly, the addition of cyanide ions would yield a cyanohydrin.

Condensation Reactions, Including Schiff Base Formation

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of various heterocyclic compounds and ligands for metal complexes. The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar compounds like pyridine-4-carbaldehyde and 3-hydroxypyridin-4-carboxaldehyde, which are known to form stable Schiff bases with a variety of amines. nih.govresearchgate.net For example, pyridine-4-carbaldehyde reacts with compounds like 3-aminobenzoic acid, 2-aminophenol, and naphthalene-1-amine to yield the corresponding Schiff bases. researchgate.net The formation of these conjugated systems is often associated with interesting photophysical and biological properties.

A general scheme for the formation of a Schiff base from this compound is presented below:

Figure 1: General reaction scheme for Schiff base formation.

Reactant 1Reactant 2Product
This compoundPrimary Amine (R-NH₂)Schiff Base

Oxidation and Reduction Reactions of the Carbaldehyde Group

The carbaldehyde group of this compound can be both oxidized and reduced to yield the corresponding carboxylic acid and primary alcohol, respectively.

Oxidation: The aldehyde can be oxidized to 3-methylpyridazine-4-carboxylic acid using common oxidizing agents. While specific conditions for this exact substrate are not detailed, typical reagents for the oxidation of aromatic aldehydes, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would be expected to effect this transformation.

Reduction: The reduction of the aldehyde group to a primary alcohol, (3-methylpyridazin-4-yl)methanol, can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Sodium borohydride is a milder reagent and is often preferred for its ease of handling. libretexts.org The reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orglibretexts.org

Figure 2: Oxidation and reduction of the carbaldehyde group.

Starting MaterialReactionProduct
This compoundOxidation3-Methylpyridazine-4-carboxylic acid
This compoundReduction(3-Methylpyridazin-4-yl)methanol

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The aldehyde group of this compound is a suitable substrate for olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, to produce vinylpyridazines. wikipedia.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com These reactions are powerful tools for the formation of carbon-carbon double bonds. libretexts.orgpressbooks.pub

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.orgmasterorganicchemistry.compressbooks.pub The reaction typically proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com The stereoselectivity of the Wittig reaction depends on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.org This reaction often provides better yields and easier purification compared to the traditional Wittig reaction. The HWE reaction typically shows high (E)-selectivity for the resulting alkene. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the elimination of a phosphate (B84403) ester. nrochemistry.comalfa-chemistry.com

Reactions at the Methyl Group at Position 3

The methyl group at position 3 of the pyridazine ring is not inert and can participate in various chemical transformations, particularly after activation.

Activation and Functionalization of the Methyl Group

The electron-withdrawing nature of the pyridazine ring renders the protons of the methyl group at position 3 acidic, similar to the methyl groups in methylpyridines (picolines). chempanda.com This acidity allows for the deprotonation of the methyl group by a strong base, generating a nucleophilic carbanion that can react with various electrophiles.

One common method for the functionalization of such activated methyl groups is the condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). researchgate.netscirp.orgresearchgate.net This reaction introduces a dimethylaminovinyl group, which is a versatile intermediate for the synthesis of various heterocyclic systems. For instance, a similar reaction has been reported for the methyl group of a pyridazine-6-one derivative. scirp.orgresearchgate.net

Another important reaction for the functionalization of activated methyl groups is the Vilsmeier-Haack reaction. wikipedia.orgnumberanalytics.comjk-sci.comchemistrysteps.comthieme-connect.com This reaction typically employs a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group. numberanalytics.comjk-sci.comchemistrysteps.com This would lead to the formation of a malondialdehyde derivative from the methyl group.

Furthermore, direct C-H activation of the methyl group is also a plausible pathway for its functionalization. acs.orgacs.org For example, catalytic methods have been developed for the methylation of pyridines at the C-3 position using formaldehyde, which proceeds through the activation of the pyridine (B92270) ring. rsc.org

Radical Reactions Involving the Methyl Substituent

The reactivity of the methyl group on the this compound core is significantly influenced by the electron-deficient nature of the pyridazine ring. While specific studies on radical reactions of this exact compound are not extensively documented, the principles of radical chemistry on related structures provide a strong basis for understanding its potential transformations.

In general, free-radical halogenation is a characteristic reaction for alkyl-substituted aromatic compounds, proceeding via a free-radical chain mechanism typically initiated by UV light. wikipedia.orgepfl.ch This process involves initiation, propagation, and termination steps. masterorganicchemistry.com For a methyl group attached to an electron-deficient heterocyclic system like pyridazine, the C-H bonds of the methyl group are weakened, analogous to benzylic or allylic positions, which increases its reactivity toward radical abstraction. wikipedia.orgwikipedia.org

The process would likely begin with a radical initiator generating a halogen radical (e.g., Br• or Cl•). This radical then abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized pyridazinyl-methyl radical. youtube.com This new carbon-centered radical can then react with a molecule of the halogen (e.g., Br₂) to yield the halogenated product, 3-(halomethyl)pyridazine-4-carbaldehyde, and another halogen radical, which continues the chain reaction. epfl.chyoutube.com Bromination reactions are known to be significantly more selective than chlorination for abstracting the most reactive hydrogen. youtube.com

The high reactivity of methyl radicals, which are planar, trigonal species with an unpaired electron in a p-orbital, makes them key intermediates in these transformations. ontosight.aiwikipedia.org Their reactions can be influenced or halted by the presence of radical traps like oxygen. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridazine Ring System

The pyridazine ring is an electron-deficient heterocycle, a characteristic that is amplified by the presence of two adjacent nitrogen atoms and the electron-withdrawing carbaldehyde group. taylorfrancis.comscribd.com This electronic nature profoundly governs its reactivity in substitution reactions. Diazines, including pyridazine, are generally less aromatic and more susceptible to nucleophilic attack than pyridine. taylorfrancis.comnih.govubbcluj.ro Conversely, electrophilic substitution on the ring is significantly more difficult and typically requires the presence of strong electron-donating activating groups, which are absent in this compound. rsc.org

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for pyridazines, especially when a good leaving group is present at a position activated by the ring nitrogens (i.e., positions 3, 4, 5, or 6). scribd.comresearchgate.net The attack of a nucleophile creates a stable anionic intermediate (a Meisenheimer-like complex) where the negative charge is delocalized onto the electronegative nitrogen atoms. scribd.com

Directed Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction relies on a directing metalation group (DMG), which is a Lewis basic moiety that complexes with an organolithium or other strong base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In this compound, the carbaldehyde group can serve as an effective DMG. harvard.edu The process, known as a complex-induced proximity effect (CIPE), involves the coordination of a strong base like sec-butyllithium (B1581126) (often with an additive like TMEDA) to the carbonyl oxygen. baranlab.org This brings the base into close proximity with the C-5 proton, leading to its selective abstraction and the formation of a 5-lithiated pyridazine intermediate. This highly reactive organometallic species can then be trapped with a wide range of electrophiles to install new functional groups at the C-5 position.

Directing GroupBase/ConditionsPosition of MetalationSubsequent Reaction
-CHO (Aldehyde)s-BuLi / TMEDA, -78 °CC-5Quenching with electrophiles (e.g., I₂, Me₃SiCl)
-CONEt₂s-BuLi / TMEDA, -78 °Cortho to amideFunctionalization with various electrophiles harvard.edu
Thioether (-SR)TMPMgCl·LiClortho to thioetherSelective metalation followed by cross-coupling nih.gov

This table illustrates the principle of directed metalation on pyridazine and related systems. The aldehyde group in the title compound directs metalation to the adjacent C-5 position.

The use of highly hindered magnesium amide bases, such as TMPMgCl·LiCl, has proven effective for the directed metalation of electron-poor heterocycles that contain sensitive functional groups. harvard.edunih.gov An alternative approach involves the undirected metalation of pyridines at the C-4 position using organosodium bases, which can overcome the typical C-2 selectivity seen with organolithium reagents. chemrxiv.org

Cross-Coupling Reactions at Different Ring Positions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds on the pyridazine scaffold. uni-muenchen.de The electron-deficient nature of the pyridazine ring is advantageous, as it facilitates the initial oxidative addition step of the palladium(0) catalyst to a halo-pyridazine, a key step in many coupling cycles. uni-muenchen.de Common cross-coupling reactions applied to pyridazine derivatives include the Suzuki-Miyaura, Sonogashira, and Negishi reactions. researchgate.netacs.orgacs.org

Suzuki-Miyaura Coupling: This reaction pairs a halo-pyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is widely used due to the commercial availability of boronic acids and its tolerance of various functional groups.

Sonogashira Coupling: This reaction forms a C-C bond between a halo-pyridazine and a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is invaluable for introducing alkynyl moieties, which are versatile handles for further transformations. acs.orgacs.org

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This method is noted for its high functional group tolerance and mild reaction conditions. orgsyn.org For instance, pyridylzinc halides can be coupled with various aryl halides to construct biaryl systems. researchgate.netorgsyn.org Catalyst-tuned cross-couplings allow for the stepwise functionalization of different positions on the pyridazine ring. nih.gov

Reaction NameCoupling PartnersCatalyst System (Typical)Position Functionalized
Suzuki-Miyaura Halo-pyridazine + Aryl/Heteroarylboronic acidPd(PPh₃)₄, Na₂CO₃Position of halide
Sonogashira Halo-pyridazine + Terminal alkynePdCl₂(PPh₃)₂, CuI, Amine basePosition of halide acs.org
Negishi Halo-pyridazine + Organozinc reagentPd(OAc)₂/SPhos or Ni(acac)₂/DPEPhosPosition of halide uni-muenchen.de

This table summarizes common cross-coupling reactions applicable to functionalizing a halogenated precursor of this compound.

Acid-Base Properties and Protonation Equilibria of the Pyridazine Nitrogen Atoms

The two adjacent nitrogen atoms in the pyridazine ring are Lewis basic and can be protonated by acids. ontosight.ai However, the basicity of diazines is considerably weaker than that of pyridine, a result of the inductive electron-withdrawing effect of the second nitrogen atom. scribd.com The parent pyridazine has a pKa of 2.24 for its conjugate acid. The presence of a methyl group (electron-donating) and a carbaldehyde group (electron-withdrawing) on the ring will further modulate this basicity.

Protonation typically occurs at only one of the nitrogen atoms, as the introduction of a positive charge on the ring renders the second nitrogen extremely unreactive towards further electrophilic attack. scribd.com Computational studies on substituted diazabenzenes help in understanding these properties. wikipedia.org The pyridazine nucleus is also characterized by a large dipole moment, which influences its intermolecular interactions and H-bonding potential. nih.gov

In addition to the basicity of the nitrogen atoms, the C-H bonds of the pyridazine ring exhibit enhanced acidity compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogens. nih.gov Computational analyses have shown that the C-4 hydrogen in pyridazine is more acidic than the C-3 hydrogen. nih.gov The protons of the methyl group at C-3 would also be expected to have increased acidity, making them susceptible to deprotonation by strong bases.

Mechanistic Investigations of Key Transformations

The study of reaction mechanisms for pyridazine functionalization often involves a combination of experimental and computational methods. acs.orgresearchgate.netacs.org Density Functional Theory (DFT) calculations, for example, are used to explore reaction pathways, analyze transition states, and predict regioselectivity. researchgate.netacs.org

Nucleophilic Aromatic Substitution: The mechanism proceeds through a two-step addition-elimination (SNAr) pathway. The initial, often rate-determining, step is the nucleophilic attack on a carbon atom of the ring, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). The stability of this intermediate is key, and it is enhanced by the delocalization of the negative charge onto the ring nitrogens. The second step is the rapid expulsion of a leaving group, which restores the aromaticity of the ring.

Directed ortho-Metalation (DoM): The mechanism is based on the principle of Complex-Induced Proximity Effect (CIPE). baranlab.org The Lewis basic directing group (the aldehyde) forms a complex with the Lewis acidic organolithium reagent. This pre-coordination holds the base close to the ortho-proton (at C-5), lowering the activation energy for deprotonation at that specific site and ensuring high regioselectivity. wikipedia.org

Palladium-Catalyzed Cross-Coupling: These reactions generally follow a catalytic cycle involving three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the halo-pyridazine, forming a Pd(II) intermediate. uni-muenchen.de

Transmetalation: The organic group from the second coupling partner (e.g., an organoboron, organozinc, or organocopper-alkyne species) is transferred to the palladium center, displacing the halide. uni-muenchen.de

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. uni-muenchen.de

Computational studies have been employed to investigate these cycles in detail, including the energetics of intermediates and transition states, to rationalize observed reactivities and selectivities. acs.orgacs.org

Synthetic Applications of 3 Methylpyridazine 4 Carbaldehyde As a Versatile Building Block

Construction of Fused Heterocyclic Ring Systems

The strategic placement of the aldehyde functional group on the pyridazine (B1198779) ring makes 3-Methylpyridazine-4-carbaldehyde a valuable precursor for annulation reactions, where a new ring is built onto the existing pyridazine core. These reactions are crucial for creating polycyclic and bridged heterocyclic systems, which are often explored for their potential biological activities.

The aldehyde group of this compound serves as a key handle for cyclization reactions that lead to the formation of pyridazine-annulated polycycles. These reactions typically involve condensation with a bifunctional reagent, where one part reacts with the aldehyde and the other part engages in a ring-closing step.

Classic condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, can be employed. For instance, reaction with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base would yield a vinyl-substituted intermediate. This intermediate possesses functionalities that can be used for a subsequent intramolecular cyclization to form a fused ring, such as a pyrido[4,3-c]pyridazine derivative. Strategies starting from pyridazine derivatives are known to produce various pyridopyridazinedione derivatives. mdpi.commatrix-fine-chemicals.com

Another prominent strategy is the Friedländer annulation. In this reaction, this compound can be reacted with a ketone containing an α-methylene group, such as cyclohexanone (B45756) or 2-acetylnaphthalene, under basic or acidic conditions. This condensation and subsequent cyclization would lead directly to the formation of a new fused six-membered ring, resulting in complex polycyclic systems like tetrahydro-pyrido[4,3-c]pyridazines.

Table 1: Examples of Annulation Strategies for Fused Polycycle Synthesis

Reaction TypeReactant PartnerPotential Fused System
Knoevenagel Condensation & CyclizationMalononitrileAminocyanopyrido[4,3-c]pyridazine
Claisen-Schmidt Condensation & CyclizationAcetophenonePhenyl-pyrido[4,3-c]pyridazine
Friedländer AnnulationCyclohexanoneTetrahydropyrido[4,3-c]pyridazine

Beyond fusing rings directly to the pyridazine core, this compound is instrumental in synthesizing molecules where the pyridazine ring is bridged to another distinct heterocyclic system. This is typically achieved by forming a new ring that incorporates atoms from both the pyridazine precursor and a second heterocyclic reactant.

Multi-component reactions are particularly powerful in this context. For example, a Biginelli or Hantzsch-type reaction, adapted for a heterocyclic aldehyde, could be envisioned. Reacting this compound with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or a urea derivative could potentially yield dihydropyrimidinone-fused pyridazines.

Furthermore, reactions like the Pictet-Spengler synthesis can be utilized. Condensation of the aldehyde with a molecule containing an activated ethylamine (B1201723) moiety, such as tryptamine (B22526) or histamine, followed by acid-catalyzed cyclization, would generate complex bridged systems linking the pyridazine to an indole (B1671886) or imidazole (B134444) ring system, respectively. These methods highlight the aldehyde's role in creating structurally diverse molecules with potential applications in medicinal chemistry.

Precursor in the Assembly of Complex Molecular Architectures

The utility of this compound extends to its role as a foundational element in longer, multi-step synthetic sequences and in the rapid generation of chemical libraries.

In the assembly of complex target molecules, this compound serves as a reliable starting point. The aldehyde functionality can be strategically transformed at various stages of a synthetic route. For instance, it can be:

Reduced to the corresponding alcohol, (3-methylpyridazin-4-yl)methanol, which can then be used in ether or ester linkages, or converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions.

Oxidized to 3-methylpyridazine-4-carboxylic acid. The resulting carboxylic acid can be converted into amides, esters, or other acid derivatives, providing a gateway to a vast number of subsequent transformations, such as Curtius or Hofmann rearrangements.

Converted to an alkene via Wittig or Horner-Wadsworth-Emmons olefination. The resulting vinylpyridazine can then participate in cycloaddition reactions or be subjected to further functionalization of the double bond.

This functional group interconversion allows synthetic chemists to incorporate the pyridazine motif into a larger molecular architecture with high precision and control.

Combinatorial chemistry aims to rapidly generate large numbers of diverse compounds for high-throughput screening. researchgate.net Heterocyclic aldehydes are prime building blocks for such libraries due to the vast number of reactions they can undergo. This compound is well-suited for this purpose as it combines a desirable heterocyclic core with a reactive aldehyde handle.

By reacting the aldehyde with a collection of different chemical partners in a parallel or split-pool synthesis format, a library of pyridazine derivatives can be quickly assembled. Key reactions for library generation include:

Reductive Amination: Reaction with a library of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to produce a diverse set of aminomethyl-pyridazine derivatives.

Hydrazone/Oxime Formation: Condensation with a library of hydrazines, hydrazides, or hydroxylamines to create a collection of stable hydrazone or oxime derivatives.

Passerini and Ugi Reactions: As the aldehyde component in multi-component reactions, it can be combined with various isocyanides, carboxylic acids, and amines to generate complex peptidomimetic structures bearing the pyridazine core.

Table 2: Illustrative Combinatorial Library Synthesis

Reagent ClassExample ReagentsResulting Scaffold
Primary AminesAniline, Benzylamine, CyclohexylamineN-Substituted (3-methylpyridazin-4-yl)methanamines
HydrazidesIsonicotinohydrazide, BenzhydrazideN'-Acyl-3-methylpyridazine-4-carbohydrazonamides
Active Methylene CompoundsBarbituric acid, Meldrum's acidPyridazin-4-ylmethylene substituted heterocycles

Preparation of Functionalized Pyridazine Derivatives with Specific Structural Motifs

A primary application of this compound is its direct conversion into other functionalized pyridazine derivatives. The aldehyde group is a versatile precursor for a wide range of other functional groups, allowing for the fine-tuning of the molecule's steric and electronic properties. The synthesis of various functionalized pyridazines is a well-established field, underscoring the importance of such transformations. organic-chemistry.orguni-muenchen.de

Key transformations include:

Oxidation to the corresponding carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction to the primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Formation of Imines (Schiff Bases) through condensation with primary amines.

Conversion to Cyanohydrins by reaction with trimethylsilyl (B98337) cyanide (TMSCN), which can be further hydrolyzed to α-hydroxy acids.

Olefination to produce vinylpyridazines using phosphorus ylides (Wittig reaction).

These straightforward conversions provide access to a host of pyridazine derivatives with specific functionalities, which can be used as final products or as intermediates for further synthetic elaboration.

Table 3: Functional Group Transformations of this compound

Starting GroupReagent(s)Product Functional GroupProduct Name
-CHOKMnO₄ or CrO₃/H₂SO₄-COOH3-Methylpyridazine-4-carboxylic acid
-CHONaBH₄ or LiAlH₄-CH₂OH(3-Methylpyridazin-4-yl)methanol
-CHOR-NH₂-CH=N-RN-((3-Methylpyridazin-4-yl)methylene)amine
-CHOPh₃P=CHR-CH=CHR4-Vinyl-3-methylpyridazine derivative
-CHOH₂N-OH-CH=N-OHThis compound oxime
-CHOH₂N-NH-R-CH=N-NH-RThis compound hydrazone

Synthesis of Pyridazine-Containing Ligands for Coordination Chemistry

The aldehyde functional group in this compound is a highly versatile reactive site for the synthesis of complex organic molecules, particularly ligands designed for coordination chemistry. The lone pair of electrons on the pyridazine nitrogen atoms makes this heterocyclic core an excellent candidate for binding to metal centers. The primary synthetic route to elaborate the aldehyde into a chelating ligand is through Schiff base condensation.

This reaction typically involves the condensation of the aldehyde with a primary amine, resulting in an imine or azomethine linkage (-C=N-). By selecting amines that contain additional donor atoms (such as N, O, or S), multidentate ligands can be readily prepared. These ligands can then form stable complexes with a variety of transition metal ions.

Table 1: Synthesis of a Bidentate Schiff Base Ligand

Reactant AReactant BReaction TypeProduct (Ligand)Potential Coordinating Atoms
This compoundAnilineSchiff Base CondensationN-((3-methylpyridazin-4-yl)methylene)anilinePyridazine-N, Imine-N

Scaffolds for Materials Science Applications

In materials science, the pyridazine ring is a valuable building block for the construction of functional organic materials due to its electron-deficient nature and rigid, planar geometry. liberty.edu These properties are desirable for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). This compound serves as a key starting material, or scaffold, for creating larger, conjugated systems essential for these technologies.

The aldehyde group provides a convenient chemical handle for extending the π-conjugated system through various carbon-carbon bond-forming reactions. For instance, reactions like the Wittig or Horner-Wadsworth-Emmons reaction allow the conversion of the aldehyde into a vinylene linker, connecting the pyridazine core to other aromatic or heteroaromatic units. This extension of conjugation is crucial for tuning the electronic and photophysical properties of the material, such as its HOMO/LUMO energy levels and emission color.

Pyridazine-based materials have been investigated as components in phosphorescent OLEDs. liberty.edu Specifically, pyridazine derivatives can be incorporated into iridium(III) complexes, which are known for their high phosphorescence quantum yields. liberty.edu The electron-deficient pyridazine ring can help to optimize the charge transport and recombination properties within the OLED device, potentially leading to higher efficiency and longer operational lifetimes. liberty.edu

Table 2: Application of this compound as a Material Scaffold

PrecursorReaction TypeFunctional Unit AddedResulting Material ClassPotential Application
This compoundKnoevenagel CondensationMalononitrileElectron-deficient conjugated moleculeOrganic Semiconductor

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Methylpyridazine 4 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Tautomerism

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Methylpyridazine-4-carbaldehyde in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and HSQC, allows for unambiguous assignment of all proton and carbon signals.

The orientation of the carbaldehyde group relative to the pyridazine (B1198779) ring is a key conformational feature. Due to potential steric hindrance between the aldehyde proton and the N1 nitrogen atom or the C5-H proton, the molecule may exist in equilibrium between different rotamers. The energy barrier for rotation around the C4-CHO bond can be studied using variable-temperature NMR experiments. In related heterocyclic aldehydes, the planarity between the ring and the carbonyl group is often favored to maximize conjugation. researchgate.net

Tautomerism is a potential phenomenon in pyridazine systems, particularly for hydroxy-substituted derivatives which can exist in equilibrium with their pyridazinone forms. researchgate.netnih.govchemtube3d.com For this compound, while keto-enol tautomerism involving the aldehyde is generally unfavorable, the basicity of the nitrogen atoms could facilitate intermolecular interactions or proton exchange under certain conditions, which might be observable by NMR. nih.gov

Expected ¹H NMR Chemical Shifts (in CDCl₃): The expected chemical shifts are estimated based on data for 3-methylpyridazine (B156695) and related aromatic aldehydes. chemicalbook.comsigmaaldrich.com The aldehyde proton is expected to be the most deshielded proton, appearing as a singlet far downfield.

ProtonExpected Shift (ppm)MultiplicityCoupling Constants (Hz)
H-5~8.9 - 9.2dJ(H5, H6) ≈ 4.5 - 5.0
H-6~7.5 - 7.8dJ(H5, H6) ≈ 4.5 - 5.0
CHO~10.0 - 10.5s-
CH₃~2.7 - 2.9s-

Expected ¹³C NMR Chemical Shifts (in CDCl₃): The carbon chemical shifts are predicted based on known substituent effects on the pyridazine ring. chemicalbook.com The carbonyl carbon of the aldehyde will be the most downfield signal.

CarbonExpected Shift (ppm)
C-3~158 - 162
C-4~135 - 140
C-5~152 - 156
C-6~125 - 128
CHO~190 - 195
CH₃~20 - 23

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features. Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺˙).

The fragmentation pathway can be predicted based on the established fragmentation of aldehydes and pyridazine rings. researchgate.net Key fragmentation steps would likely include:

Loss of a hydrogen radical (H•): Cleavage of the aldehydic C-H bond to form a stable [M-1]⁺ acylium ion. This is a characteristic fragmentation for aldehydes.

Loss of carbon monoxide (CO): Subsequent loss of CO from the [M-1]⁺ ion to yield a methylpyridazinyl cation [M-29]⁺.

Loss of the formyl group (•CHO): Direct cleavage of the C-C bond between the ring and the aldehyde to give an [M-29]⁺ ion.

Ring Fragmentation: The pyridazine ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN molecules after initial cleavages. For the parent pyridazine cation, fragmentation into two C₂H₂N⁺ fragments has been observed. researchgate.net

Proposed Fragmentation Pathway for this compound: M/z (Proposed Fragment)

122: [C₆H₆N₂O]⁺˙ (Molecular Ion)

121: [C₆H₅N₂O]⁺ (Loss of H• from aldehyde)

94: [C₅H₆N₂]⁺˙ (Loss of CO from [M-H]⁺)

93: [C₅H₅N₂]⁺ (Loss of •CHO from M⁺˙)

66: [C₄H₄N]⁺ (Further fragmentation, loss of HCN from [M-CHO]⁺)

These pathways can be definitively established using high-resolution mass spectrometry (HRMS) to determine the exact mass of fragments and tandem MS (MS/MS) experiments to trace daughter ions from a selected parent ion.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy provides a molecular fingerprint, identifying the functional groups and skeletal structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption from the C=O stretching vibration of the aldehyde. The aromatic C-H and C=C/C=N stretching vibrations of the pyridazine ring will also be prominent. Based on data from related aldehydes and pyridazine compounds, characteristic absorption bands are predicted. nist.govvscht.cz

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing modes of the pyridazine ring are often strong in the Raman spectrum. While the C=O stretch is typically weaker in Raman than in IR, ring vibrations coupled to the substituents will be readily observable. researchgate.netaps.org

Predicted Vibrational Frequencies (cm⁻¹):

Vibrational ModeExpected IR FrequencyExpected Raman FrequencyIntensity (IR/Raman)
Aromatic C-H Stretch3100 - 30003100 - 3000Medium / Strong
Aliphatic C-H Stretch (CH₃)2980 - 28702980 - 2870Medium / Medium
C=O Stretch (Aldehyde)1710 - 16901710 - 1690Strong / Weak-Medium
C=C and C=N Ring Stretches1600 - 14501600 - 1450Strong-Medium / Strong
C-H in-plane bend1400 - 11001400 - 1100Medium / Medium
C-C Stretch (Ring-CHO)~1200~1200Medium / Medium
C-H out-of-plane bend900 - 700900 - 700Strong / Weak

Theoretical calculations using Density Functional Theory (DFT) are often employed to assign these vibrational modes with high accuracy by correlating experimental spectra with calculated frequencies. ias.ac.inresearchcommons.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions characteristic of the pyridazine ring, perturbed by the methyl and carbaldehyde substituents.

The primary electronic transitions anticipated are:

n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The lone pairs on the two adjacent nitrogen atoms of the pyridazine ring give rise to a characteristic n → π* transition, which is typically weak and appears at the longest wavelength. ias.ac.in The carbonyl oxygen also contributes to this type of transition.

π → π* transitions: These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are typically much more intense than n → π* transitions and occur at shorter wavelengths.

The presence of the electron-withdrawing carbaldehyde group in conjugation with the π system of the pyridazine ring is expected to cause a bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted pyridazine. The electron-donating methyl group will have a smaller, likely red-shifting, effect. The solvent polarity can also influence the position of these bands, with n → π* transitions typically showing a hypsochromic (blue) shift in polar solvents. researchgate.net

Expected UV-Vis Absorption Maxima (in a non-polar solvent like Hexane):

TransitionExpected λₘₐₓ (nm)Molar Absorptivity (ε)
n → π~340 - 370Low (< 1000 M⁻¹cm⁻¹)
π → π~250 - 280High (> 10,000 M⁻¹cm⁻¹)

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles.

While a crystal structure for this specific molecule is not publicly available, analysis of related pyridazine derivatives allows for well-founded predictions. nih.govnih.govgrowingscience.com It is expected that the pyridazine ring will be essentially planar. The carbaldehyde group will likely be co-planar, or nearly co-planar, with the ring to maximize π-conjugation, though slight twisting may occur to alleviate steric strain.

In the crystal lattice, molecules are likely to pack in a way that maximizes intermolecular interactions. Potential interactions include:

π-π stacking: The electron-deficient pyridazine rings can stack with each other, with typical interplanar distances of 3.3-3.6 Å. nih.gov

C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aldehydic proton or ring protons as donors and the pyridazine nitrogen atoms or the carbonyl oxygen as acceptors can play a significant role in the crystal packing. The C-H on the aldehyde is a potential hydrogen bond donor to a nitrogen atom on an adjacent molecule.

Predicted Crystallographic Parameters (based on analogues):

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for such heterocycles)
Key Bond Length (N-N)~1.34 Å
Key Bond Length (C=O)~1.21 Å
Key Torsion Angle (N-N-C-C)~0° (planar ring)

Theoretical and Computational Studies on 3 Methylpyridazine 4 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. dergi-fytronix.comrsc.org It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics. For a molecule like 3-methylpyridazine-4-carbaldehyde, DFT calculations would provide invaluable insights into its stability, reactivity, and potential applications. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. dergi-fytronix.comirjweb.com

HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates a molecule is more reactive and less stable. For pyridazine (B1198779) derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the pyridazine ring. While specific values for this compound are not available, studies on similar heterocyclic compounds show that these energy gaps typically fall in the range of several electron volts (eV). researchgate.netresearchgate.net The analysis of the HOMO and LUMO energy levels helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)

ParameterHypothetical Value (eV)Significance
EHOMO-6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.8Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.7Indicates chemical reactivity and stability. A larger gap implies higher stability. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of different electrostatic potential on the electron density surface.

Typically, red-colored regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms. For this compound, the nitrogen atoms of the pyridazine ring and the oxygen atom of the carbaldehyde group would be expected to be electron-rich. Blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. The hydrogen atoms and the carbon atom of the carbaldehyde group are likely sites for nucleophilic attack. Green areas signify neutral potential. researchgate.netrsc.org The MEP map provides a clear, visual guide to the reactive sites of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by describing the charge distribution and intramolecular interactions. rsc.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation theory analysis of the Fock matrix.

The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of the intensity of the interaction. Larger E(2) values indicate stronger interactions. In this compound, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals (π*) of the pyridazine ring and the carbonyl group. dergi-fytronix.com This analysis can reveal hyperconjugative and resonance effects that contribute to the molecule's stability. dergi-fytronix.comrsc.org

Conformational Analysis and Isomerism of this compound

Conformational analysis of this compound would involve studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary focus would be the rotation of the carbaldehyde group relative to the pyridazine ring.

Computational methods, such as DFT, can be used to calculate the potential energy surface for this rotation, identifying the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. dergi-fytronix.com The relative energies of the conformers determine their population at a given temperature. For similar aldehyde-substituted heterocyclic compounds, it is common to find two stable planar conformers, with the aldehyde group oriented in a syn or anti position relative to one of the ring's nitrogen atoms. The energy difference between these conformers is typically small. dergi-fytronix.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. nih.gov

For instance, the Vilsmeier-Haack reaction, which can be used to synthesize pyrazole-4-carbaldehydes from hydrazones, is a type of reaction whose mechanism can be studied computationally. researchgate.net For this compound, one could computationally investigate its reactivity in various organic reactions, such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the pyridazine ring. These studies would provide insights into the reaction pathways, activation energies, and the factors that control the regioselectivity and stereoselectivity of the reactions. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its interactions with solvent molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of the molecule's movements, conformational changes, and interactions with its environment. mdpi.com

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the solvent molecules arrange themselves around the solute and how they influence its conformational preferences and reactivity. nih.gov Radial distribution functions can be calculated from the simulation to quantify the probability of finding a solvent atom at a certain distance from a solute atom, providing detailed information about the solvation shell structure. mdpi.comnih.gov These simulations are crucial for understanding the behavior of the molecule in a realistic chemical environment.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Pyridazine Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. mdpi.comresearchgate.net This approach is instrumental in predicting the properties of new or untested compounds based on their molecular structure, thereby accelerating the process of chemical and pharmaceutical research. mdpi.com For pyridazine systems, which are analogous to this compound, QSPR studies provide valuable insights into how structural modifications influence various properties.

The core of QSPR modeling lies in the use of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These descriptors can be categorized into several types:

Topological descriptors: These are derived from the 2D representation of a molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about interatomic distances and molecular volume.

Electronic descriptors: These relate to the electronic structure of the molecule, including dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide a more detailed description of the electronic and energetic properties of the molecule. ijournalse.org

These descriptors are then used to build a mathematical model, often using statistical techniques like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), Partial Least Squares (PLS), and machine learning methods such as Artificial Neural Networks (ANN). researchgate.netaip.org The goal is to create a model that can accurately predict a specific property for a range of similar molecules. aip.org

Another relevant example is the QSPR analysis of the olfactive thresholds of pyrazine (B50134) derivatives. ijournalse.orgresearchgate.net In these studies, researchers successfully correlated molecular descriptors with the odor properties of the compounds, highlighting the importance of steric, electronic, and hydrophobic factors. ijournalse.orgresearchgate.net Although focused on pyrazines, the methodologies and types of descriptors used are directly applicable to pyridazine systems due to their structural similarities.

The table below summarizes the types of descriptors and statistical methods commonly employed in QSPR studies of pyridazine and analogous systems, along with the properties that can be predicted.

Descriptor CategoryExamples of DescriptorsStatistical MethodPredicted Property
Topological Connectivity indices, Wiener index, Randić indexMultiple Linear Regression (MLR)Boiling point, Lipophilicity (logP)
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesPrincipal Component Regression (PCR)Corrosion inhibition efficiency
Geometrical Molecular surface area, Molecular volumePartial Least Squares (PLS)Solubility
Quantum-Chemical Total energy, Heat of formationArtificial Neural Networks (ANN)Olfactive thresholds

For a hypothetical QSPR model of this compound and its analogs, the descriptors would capture the influence of the methyl and carbaldehyde groups on the pyridazine ring. For example, the electron-withdrawing nature of the carbaldehyde group and the electron-donating effect of the methyl group would significantly alter the electronic descriptors, which in turn would affect properties like dipole moment, reactivity, and intermolecular interactions. By building a robust QSPR model, one could predict how changes in the substituent groups on the pyridazine ring would impact a desired property, guiding the synthesis of new compounds with tailored characteristics.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Methods for Selective Functionalization

The precise functionalization of the pyridazine (B1198779) core is paramount for synthesizing novel derivatives with tailored properties. Future research will likely focus on the development of sophisticated catalytic systems to achieve high regioselectivity and efficiency. While direct C-H functionalization of pyridazines presents challenges due to the electronic nature of the ring system, emerging strategies offer promising solutions.

One key area of development is the use of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for instance, have been employed for the C-H arylation of pyridazine-based fused 1,2,4-triazoles, demonstrating that selective functionalization is achievable by overcoming the innate directing effects of the nitrogen atoms. nih.gov Ruthenium-based catalysts have also shown promise in the direct arylation of various nitrogen-containing heterocycles. researchgate.net Future work could adapt these methods for the selective functionalization of the C-H bonds on the pyridazine ring of 3-Methylpyridazine-4-carbaldehyde, or on the methyl group, providing access to a diverse range of substituted analogues.

Furthermore, the development of methods for the meta-selective C-H functionalization of pyridine (B92270) rings, which share some electronic similarities with pyridazines, could inspire new approaches. tandfonline.com These strategies often involve the use of specialized directing groups or temporary dearomatization of the ring. tandfonline.com Applying these principles to this compound could open up new avenues for creating previously inaccessible derivatives.

Table 1: Potential Catalytic Functionalization Strategies for this compound

Catalytic StrategyPotential Functionalization SiteExpected Product Class
Palladium-catalyzed C-H ArylationPyridazine ring C-H bondsAryl-substituted 3-methylpyridazine-4-carbaldehydes
Ruthenium-catalyzed Direct ArylationPyridazine ring C-H bondsAryl-substituted 3-methylpyridazine-4-carbaldehydes
Directed C-H FunctionalizationSpecific C-H bonds depending on directing groupRegioselectively functionalized derivatives
Dearomatization-RearomatizationPyridazine ringFunctionalized pyridazine core

Exploration of Bioinspired Synthetic Pathways

The principles of biocatalysis and bioinspired synthesis are increasingly being applied to the production of complex molecules, offering environmentally benign and highly selective alternatives to traditional synthetic methods. The exploration of bioinspired pathways for the synthesis and modification of this compound is a nascent but highly promising field.

Enzymes, such as lipases and oxidases, have been successfully used in the synthesis of other heterocyclic aldehydes. nih.govnih.gov For example, lipase-catalyzed trimolecular condensation has been employed to create Mannich bases from various heterocyclic aldehydes. nih.gov Similarly, amine oxidases can be used for the biocatalytic production of aldehydes from primary amines. nih.gov Future research could focus on identifying or engineering enzymes that can act on precursors of this compound or on the aldehyde itself for selective transformations. The integration of biosynthetic heterocyclases into multi-enzyme cascades has also shown potential for creating chiral saturated oxygen heterocycles, a strategy that could be adapted for nitrogen heterocycles. acs.org

The use of whole-cell biocatalysts presents another avenue for the sustainable production of pyridazine derivatives. mdpi.com Engineering microorganisms to express specific metabolic pathways could enable the de novo synthesis of this compound or its functionalized analogues from simple starting materials.

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and screening of novel chemical entities. These technologies offer significant advantages in terms of reaction control, safety, scalability, and the rapid generation of compound libraries.

Continuous flow processes have been successfully developed for the synthesis of various heterocyclic compounds, including pyrazoles and pyridazines. rsc.orgmdpi.com These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes. The integration of in-line purification and analysis can further streamline the synthetic workflow. Future efforts will likely focus on developing a continuous flow synthesis of this compound, potentially starting from simple, readily available precursors.

Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives for high-throughput screening. researchgate.netnih.gov By systematically varying the substituents on the pyridazine ring or modifying the carbaldehyde group, vast chemical spaces can be explored to identify compounds with desired biological or material properties.

Advanced Characterization of Transient Intermediates

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. The advanced characterization of transient intermediates in reactions involving this compound will provide invaluable mechanistic insights.

Modern spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reactions in real-time and to detect and characterize short-lived intermediates. researchgate.netnih.govliberty.edu For instance, 1H and 13C NMR spectroscopy can provide detailed structural information about reaction intermediates, as demonstrated in the study of pyridazinone derivatives. nih.govmdpi.com The formation of mesoionic oxazolo-pyridazinones as intermediates in the synthesis of pyrrolo[1,2-b]pyridazines has been elucidated through careful NMR analysis. nih.gov

Furthermore, mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used to identify and characterize reaction intermediates and products. mdpi.comekb.eg The combination of these advanced analytical methods will be instrumental in mapping out the reaction pathways for the synthesis and functionalization of this compound, enabling a more rational approach to the development of new chemical transformations.

Computational Design of New Reactions and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. It allows for the prediction of molecular properties, the elucidation of reaction mechanisms, and the in silico design of new molecules and reactions.

DFT calculations can be used to study the electronic structure and reactivity of this compound. mdpi.comiiste.orggsconlinepress.comgsconlinepress.com By calculating parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap, and the dipole moment, researchers can gain insights into the molecule's reactivity and potential for various chemical transformations. gsconlinepress.comgsconlinepress.com Such studies have been performed on other pyridazine derivatives to predict their properties, for example, as corrosion inhibitors. gsconlinepress.comgsconlinepress.com

Computational modeling can also be used to design new derivatives of this compound with specific desired properties. tandfonline.comnih.govnih.gov By performing in silico screening of virtual compound libraries, researchers can identify promising candidates for synthesis and experimental evaluation. nih.gov This approach can significantly accelerate the discovery of new materials and therapeutic agents based on the this compound scaffold. For instance, in silico studies have been crucial in the design and evaluation of novel pyrimido-pyridazine derivatives as potential anticancer agents. tandfonline.comnih.gov

Table 2: Key Computational Parameters and Their Significance

Computational ParameterSignificance for this compound
HOMO-LUMO Energy GapPredicts chemical reactivity and electronic transitions
Dipole MomentIndicates polarity and potential for intermolecular interactions
Molecular Electrostatic Potential (MEP)Maps regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack
Fukui FunctionsIdentify the most reactive sites within the molecule

By leveraging these emerging research avenues, the scientific community is poised to significantly expand the synthetic utility and application scope of this compound, paving the way for the discovery of novel compounds with significant potential in materials science and medicinal chemistry.

Q & A

Q. What are common synthetic routes for 3-Methylpyridazine-4-carbaldehyde?

The synthesis of pyridazine aldehydes often involves formylation or oxidation strategies. For example, the Vilsmeier–Haack reaction (using POCl₃ and DMF) is a classic method for introducing aldehyde groups to heterocyclic systems, as seen in the synthesis of analogous pyrazole-4-carbaldehydes . For this compound, methyl-substituted pyridazine precursors could undergo regioselective formylation under controlled conditions. Alternative routes may include oxidation of 3-methylpyridazine-4-methanol using oxidizing agents like MnO₂ or PCC .

Q. How is the aldehyde group in this compound characterized experimentally?

Key techniques include:

  • NMR Spectroscopy : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm in 1H^1H-NMR. Coupling with adjacent pyridazine protons may cause splitting, requiring 2D-COSY for resolution .
  • IR Spectroscopy : A strong C=O stretch around 1700–1720 cm⁻¹ confirms the aldehyde group .
  • Mass Spectrometry : The molecular ion peak ([M]⁺) and fragments corresponding to aldehyde loss (e.g., [M–CHO]⁺) are diagnostic .

Q. What are typical reactions of this compound in organic synthesis?

The aldehyde group is highly reactive:

  • Condensation : Forms Schiff bases with amines (e.g., semicarbazides), as demonstrated in pyridinecarbaldehyde derivatives .
  • Reduction : Sodium borohydride or catalytic hydrogenation yields 3-methylpyridazine-4-methanol, a potential intermediate for further functionalization .
  • Nucleophilic Addition : Grignard reagents or organometallics add to the aldehyde, enabling alkyl/aryl chain extension .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Reaction Monitoring : Use in-situ FTIR or HPLC to track aldehyde formation and minimize over-oxidation byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilicity during formylation.
  • Temperature Control : Low temperatures (–10°C to 0°C) suppress side reactions like aldol condensation .

Q. How to resolve contradictory spectral data during structural elucidation?

  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous confirmation of regiochemistry and substituent orientation.
  • Advanced NMR : 13C^{13}C-DEPT and HSQC clarify carbon environments, distinguishing aldehyde carbons from ring carbons .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data .

Q. What computational methods predict the reactivity of this compound in drug design?

  • Molecular Docking : Screen against target proteins (e.g., kinases) to assess binding affinity, leveraging the aldehyde’s electrophilicity for covalent inhibitor design .
  • DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
  • MD Simulations : Evaluate stability of Schiff base adducts in physiological conditions .

Q. How do substituents on the pyridazine ring influence reaction pathways?

  • Electron-Withdrawing Groups (e.g., –Cl): Increase aldehyde reactivity toward nucleophiles but may reduce stability.
  • Steric Effects : The 3-methyl group can hinder access to the aldehyde, requiring optimized reaction conditions (e.g., bulky base for deprotonation) .
  • Comparative Studies : Benchmark against analogs like 6-methoxy-2-pyridinecarboxaldehyde to assess substituent-driven trends .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueDiagnostic SignalReference
1H^1H-NMRδ 10.1 (s, 1H, CHO)
13C^{13}C-NMRδ 192.5 (CHO), 158.2 (C4), 152.1 (C3-CH₃)
IR1715 cm⁻¹ (C=O stretch)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
Temperature–5°CPrevents dimerization
SolventAnhydrous DMFEnhances electrophilicity
CatalystPOCl₃ (1.2 equiv)Maximizes formylation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.